molecular formula C7H9N3O B1581141 (3-Aminophenyl)urea CAS No. 25711-72-2

(3-Aminophenyl)urea

Cat. No. B1581141
CAS RN: 25711-72-2
M. Wt: 151.17 g/mol
InChI Key: ZNXSFVXZQBETRJ-UHFFFAOYSA-N
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Description

“(3-Aminophenyl)urea” is a chemical compound with the molecular formula C7H9N3O . It is used for research and development purposes . It is also used in the synthesis of reactive dyes .


Synthesis Analysis

An efficient method was developed for the one-pot synthesis of a series of urea derivatives from 4-(4-aminophenyl)-3-morpholinone via in situ generated isocyanate through a continuous-flow system . Another process for the production of impurity-free rivaroxaban, an anti-coagulant agent, involved the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline .


Molecular Structure Analysis

The molecular structure of “(3-Aminophenyl)urea” can be analyzed using reverse phase (RP) HPLC method with simple conditions .


Chemical Reactions Analysis

Different aminophenyl urea derivatives were synthesized, characterized, and tested for the inhibition of mild steel corrosion in 1 M HCl . The inhibitors used in this study displayed mixed-type inhibitor behavior based on polarization measurements .

Scientific Research Applications

Agriculture and Plant Biology

  • Agronomic Performance and Nitrogen Losses in Potato Production

    (3-Aminophenyl)urea, as a component of urea-based fertilizers, shows varying effects on agronomic performance and nitrogen losses in crops like potato. Biostimulants containing N-fixing microbes and amino acid blends, when used with urea, can modestly improve yields but may increase nitrous oxide emissions (Souza, Rosen, & Venterea, 2019).

  • Urea Derivatives in Plant Morphogenesis

    Some urea derivatives demonstrate cytokinin-like activity, positively influencing cell division and differentiation in plants. They play a significant role in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Materials Science

  • Self-Healing Elastomers: Bis(4-aminophenyl) disulfide, a related compound, has been effectively used as a dynamic crosslinker in the design of self-healing poly(urea-urethane) elastomers. These materials demonstrate significant healing efficiency at room temperature without external intervention (Rekondo et al., 2014).

Chemistry and Biochemistry

  • Urea Biosensors

    Urea (3-Aminophenyl)urea can be used in biosensors for detecting and quantifying urea concentration. The recent advances in biosensors have utilized various materials for enzyme immobilization to detect urea concentration effectively (Botewad et al., 2021).

  • Urea-Fluoride Interaction

    Studies on 1,3-bis(4-nitrophenyl)urea show interactions through hydrogen bonding with various oxoanions. This research provides insights into the molecular interactions and proton transfer mechanisms involving urea compounds (Boiocchi et al., 2004).

Biological Applications

  • Urea in Ruminant Nutrition

    In ruminants, urea is used as a non-protein nitrogen source in diets. It plays a critical role in the growth of rumen microbes and is crucial for microbial protein synthesis. The regulation of urea metabolism by rumen bacterial urease is a significant area of study (Jin et al., 2018).

  • Urea Cycle Disorders in Humans

    Understanding urea cycle disorders is critical in medical research. Studies focus on the prevalence, symptoms, and outcomes of these disorders, offering insights into the management and treatment strategies (Batshaw et al., 2014).

Safety And Hazards

“(3-Aminophenyl)urea” should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

There is ongoing research into the use of aminophenyl urea derivatives as new corrosion inhibitors . There is also interest in the development of new urea derivatives as anticancer agents . The market for “(3-Aminophenyl)urea” is also being studied .

properties

IUPAC Name

(3-aminophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXSFVXZQBETRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067126
Record name 1-(3-Aminophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)urea

CAS RN

25711-72-2
Record name (3-Aminophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25711-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(3-aminophenyl)-
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Record name Urea, N-(3-aminophenyl)-
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Record name 1-(3-Aminophenyl)urea
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Record name (3-aminophenyl)urea
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Synthesis routes and methods I

Procedure details

4-acetamino-2-aminotoluene or -2-aminoanisole;
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of N-(3-nitrophenyl)-urea (1.0 g, 5-5 mmol) and methanol (40 mL) was treated with 10% Pd/C (250 mg) and placed under H2 (45 psi) for 2 h. The mixture was then filtered through celite and concentrated to afford N-(3-aminophenyl)-urea (828 mg, 5.5 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
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Quantity
40 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Zhang, J Wang, K Xie, L Pei, A Hou - Dyes and Pigments, 2020 - Elsevier
Based on intramolecular color matching of yellow azo and blue anthraquinone chromophores, five green reactive dyes with different number of sulfonate groups were synthesized. The …
Number of citations: 29 www.sciencedirect.com
G Semple, H Ryder, DP Rooker, AR Batt… - Journal of medicinal …, 1997 - ACS Publications
A number of new 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonists related to the archetypal analogue L-365,260, and more closely to the recently reported …
Number of citations: 114 pubs.acs.org
A Ursini, AM Capelli, RAE Carr, P Cassarà… - Journal of medicinal …, 2000 - ACS Publications
A series of 5-phenyl-3-ureidobenzodiazepine-2,4-diones was synthesized and evaluated as cholecystokinin-B (CCK-B) receptor antagonists. Structure−activity relationship (SAR) …
Number of citations: 61 pubs.acs.org
K Pasha, JA Taylor - Dyes and Pigments, 2013 - Elsevier
Two hetero bi-functional reactive dyes (red and yellow) each containing both a sulphatoethylsulphonyl and 2-chloro-4-alkylthio-s-triazinyl reactive group have been synthesised …
Number of citations: 13 www.sciencedirect.com
TK Park - 1992 - dspace.mit.edu
Synthetic receptors for guanine, thymine, thymine photodimer and organic diacids are described. Self replicating systems are developed and experimentally demonstrated to show the …
Number of citations: 2 dspace.mit.edu
J Jin, C Miao, Z Wang, W Zhang, X Zhang, X Xie… - European Journal of …, 2018 - Elsevier
β-adrenergic receptors (β-ARs) are broadly distributed in various tissues and regulate a panel of important physiological functions and disease states including cancer. Above all, β 3 -…
Number of citations: 8 www.sciencedirect.com
SN Chettiar - 2013 - rave.ohiolink.edu
… 3-Aminophenyl urea, 42, was coupled to the commercially available acid 43 using an EDC … using ammonia, followed by reduction of nitro group of 41 to obtain 3-aminophenyl urea. …
Number of citations: 2 rave.ohiolink.edu
M Gonneau, R Mornet, M Laloue - Physiologia Plantarum, 1998 - Wiley Online Library
The mechanisms of reception/transduction of cytokinins still remain largely unknown. We used 1‐(2‐azido‐6‐chloropyrid‐4‐yl)‐3‐(4‐[ 3 H])phenylurea ([ 3 H]azido‐CPPU), a new …
Number of citations: 84 onlinelibrary.wiley.com
M Pickworth - 2007 - search.proquest.com
This thesis describes the investigation of stereochemical relay through ureas and oligo-ureas. Chapter 1 first illustrates previous work in the area of chiral relay by other research groups …
Number of citations: 0 search.proquest.com
RP McGeary, AJ Bennett, QB Tran, J Prins, BP Ross - Tetrahedron, 2009 - Elsevier
An approach to the synthesis of suramin analogues has been realised, which avoids synthetic problems associated with conventional routes. The use of isobutyl ester protecting groups …
Number of citations: 13 www.sciencedirect.com

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